4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine
Description
4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing bicyclic heterocycle with a fused pyrrole-pyridine core. Its structure features a chlorine substituent at position 4, an iodine atom at position 2, and a methyl group at the 7-position of the pyrrolo ring. This compound is part of the pyrrolo[2,3-b]pyridine family, which is structurally analogous to thieno[2,3-b]pyridines (sulfur-containing analogs) but differs in electronic and steric properties due to nitrogen substitution .
The iodine substituent at position 2 enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling diversification into pharmacologically relevant derivatives . The methyl group at position 7 stabilizes the N-protected form, preventing unwanted deprotection during synthesis .
Properties
IUPAC Name |
4-chloro-2-iodo-7-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBWCUJUPXCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C1=NC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and methylation reactions. For instance, the synthesis may begin with the cyclization of a suitable precursor, followed by chlorination using reagents like phosphorus oxychloride and subsequent iodination using N-iodosuccinimide (NIS) under controlled conditions . Industrial production methods often employ similar routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: The iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, useful in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in medicinal chemistry, its derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and interrupting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Thieno[2,3-b]pyridines (Sulfur Analogs)
Thieno[2,3-b]pyridines share structural similarity but replace the pyrrole nitrogen with sulfur. Key differences include:
- Synthesis: Thieno derivatives are synthesized via α-halo carbonyl intermediates (e.g., 1,3-dichloroacetone) to enable intramolecular cyclization, whereas pyrrolo derivatives often use N-protected precursors (e.g., methoxymethyl chloride) for regioselective alkylation .
- Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~10–20 µM in PBS), often requiring cyclodextrin-based formulations for in vivo studies. In contrast, pyrrolo derivatives like 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine show moderate solubility improvements due to nitrogen’s electronegativity and reduced hydrophobicity .
- Biological Activity: Thieno derivatives demonstrate broad activity (e.g., A1 adenosine receptor antagonism, anticancer effects), but pyrrolo analogs often exhibit higher selectivity for kinase targets (e.g., EGFR, VEGFR) due to enhanced hydrogen-bonding capacity .
Table 1: Thieno[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine
Furo[2,3-b]pyridines (Oxygen Analogs)
Furo[2,3-b]pyridines incorporate an oxygen atom in the fused ring system. Differences include:
- Electronic Effects : Oxygen’s electronegativity increases polarity compared to nitrogen or sulfur, improving solubility but reducing metabolic stability.
- Synthetic Accessibility: Furo derivatives are synthesized via cyclocondensation of enaminones, whereas pyrrolo analogs require halogenated intermediates (e.g., 4-iodo substituents) for functionalization .
- Pharmacology : Furo derivatives are less explored but show promise in antiviral and anti-inflammatory applications, contrasting with pyrrolo compounds’ kinase-targeting profiles .
Other Pyrrolo[2,3-b]pyridine Derivatives
- 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine : This derivative shares the 4-chloro and 7-methyl substituents but replaces iodine with a phenyl group. The methoxymethyl group enhances solubility (logP ~2.1 vs. 3.2 for the iodo analog) but reduces cross-coupling reactivity .
- 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine : The triisopropylsilyl (TIPS) protecting group facilitates regioselective functionalization at the 4-position, a strategy used in kinase inhibitor synthesis .
Table 2: Substituent Effects on Pyrrolo[2,3-b]pyridines
Pyrimidino and Thiazolo-Fused Derivatives
However, their synthesis requires multi-step routes (e.g., bis-heterocyclic coupling), unlike the modular functionalization of pyrrolo[2,3-b]pyridines .
Biological Activity
4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is , and it features both chlorine and iodine substituents, which are known to influence its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds within the pyrrolopyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical) | 5.4 | Inhibition of topoisomerase II |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | MCF-7 (breast) | 3.8 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported moderate antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to bind to active sites of enzymes such as kinases and topoisomerases, disrupting their normal function.
- Cell Cycle Modulation : By inhibiting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases, leading to programmed cell death in malignant cells.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of human cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine?
Synthesis typically involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core. A common approach is N-protection followed by halogenation. For example:
- N-protection : Use methoxymethyl chloride with NaH in THF to protect the NH group, yielding regioisomers (e.g., 1:1.6 ratio observed in analogous compounds) .
- Halogenation : Sequential substitution with iodine and chlorine sources under controlled conditions.
- Purification : Flash chromatography or recrystallization (e.g., from methanol) to isolate the desired isomer .
Q. How should researchers characterize this compound to confirm its structural integrity?
- X-ray crystallography : Resolves regiochemistry and confirms dihedral angles (e.g., phenyl/pyrrolo ring angle of ~7.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) .
- NMR spectroscopy : Key signals include aromatic protons (δ 6.7–8.3 ppm) and methyl groups (δ ~3.7 ppm for methoxymethyl) .
- HRMS : Validate molecular weight (e.g., CHClIN requires m/z 345.94) .
Advanced Research Questions
Q. How does regioselectivity during N-protection impact downstream reactivity?
Regioselectivity in N-protection (e.g., 7-methyl vs. 1-methoxymethyl isomers) arises from steric and electronic factors:
- Steric effects : Bulky substituents favor protection at less hindered positions.
- Electronic effects : Deprotonation at N1 vs. N7 depends on base strength and solvent polarity .
- Implications : Incorrect regioselection can alter halogenation sites or biological activity. Optimize using NaH in THF for higher 7-methyl isomer yields .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence purification?
- Hydrogen bonds : Intramolecular C–H⋯N (2.48–2.54 Å) and intermolecular C–H⋯O (2.32 Å) interactions enhance crystal packing .
- π-π stacking : Centroid distances of 3.8 Å between pyridine and phenyl rings stabilize the 3D network .
- Purification strategy : Slow crystallization from methanol exploits these interactions to isolate high-purity crystals .
Q. How can structure-activity relationships (SAR) guide biological studies of this compound?
-
Substituent effects :
Substituent Position Biological Impact Example 2-Iodo Enhances electrophilicity for kinase binding Similar to 4-chloro-5-ethyl analogs 7-Methyl Reduces metabolic degradation Observed in kinase inhibitors 4-Chloro Improves target selectivity Analogous to pyrrolopyrimidine-based TKIs -
Methodology : Use biochemical assays (e.g., kinase inhibition) and docking studies to validate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
